5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine
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Overview
Description
5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature. This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert nitro groups to amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-Methyl-3-aminophenyl)isoxazol-3-amine, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazol-3-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
Uniqueness
5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(4-8(6)13(14)15)9-5-10(11)12-16-9/h2-5H,1H3,(H2,11,12) |
InChI Key |
YJYLUCRESKNCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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